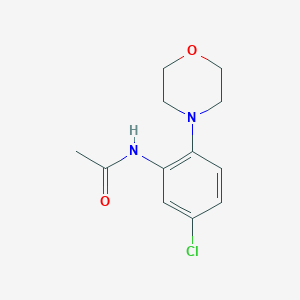
N-(5-chloro-2-morpholin-4-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-morpholin-4-ylphenyl)acetamide is an organic compound with the molecular formula C12H15ClN2O2 It is a derivative of acetamide, featuring a morpholine ring and a chloro-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)acetamide typically involves the reaction of 5-chloro-2-nitroaniline with morpholine, followed by reduction and acetylation. The general steps are as follows:
Nitration: 5-chloro-2-nitroaniline is synthesized by nitrating 5-chloroaniline.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.
Morpholine Substitution: The resulting 5-chloro-2-aminophenylamine is reacted with morpholine in the presence of a suitable catalyst.
Acetylation: The final step involves acetylation of the amine group to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-morpholin-4-ylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(5-chloro-2-morpholin-4-ylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloro-2-hydroxy-phenyl)acetamide: Similar structure but with a hydroxyl group instead of a morpholine ring.
N-(5-chloro-2-morpholin-4-yl-phenyl)-2-cyano-acetamide: Contains a cyano group, offering different reactivity and applications.
Uniqueness
N-(5-chloro-2-morpholin-4-ylphenyl)acetamide is unique due to the presence of both a chloro-substituted phenyl group and a morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
69259-45-6 |
|---|---|
Formule moléculaire |
C12H15ClN2O2 |
Poids moléculaire |
254.71g/mol |
Nom IUPAC |
N-(5-chloro-2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-9(16)14-11-8-10(13)2-3-12(11)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |
Clé InChI |
ICNKPAFTVVOGTA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















